

Comparative analysis of Revaprazan and esomeprazole on nocturnal acid breakthrough

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Compound of Interest

Compound Name: Revaprazan

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An Objective Comparison of **Revaprazan** and Esomeprazole for the Management of Nocturnal Acid Breakthrough

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition often exacerbated by nocturnal gastric acid secretion. Nocturnal acid breakthrough (NAB), defined as a drop in intragastric pH below 4 for at least one continuous hour overnight despite acid-suppressive therapy, remains a significant clinical challenge with proton pump inhibitors (PPIs).^[1] This guide provides a comparative analysis of two distinct classes of acid suppressants:

Revaprazan, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI). The comparison focuses on their mechanisms of action, experimental evaluation protocols, and their efficacy in controlling nocturnal intragastric pH, offering a resource for researchers and drug development professionals.

Revaprazan belongs to the P-CAB class, which directly inhibits the gastric H⁺/K⁺-ATPase (proton pump) by reversibly binding to the potassium-binding site.^[2] This mechanism allows for a rapid onset of action that is independent of the pump's activation state.^{[2][3]} In contrast, esomeprazole is a PPI that requires activation in the acidic environment of parietal cells to form a covalent, irreversible bond with the proton pump.^[4] These mechanistic differences are foundational to their varying performance, particularly in the context of nocturnal acid control.

Comparative Efficacy in Nocturnal Acid Suppression

While direct head-to-head clinical trials comparing **Revaprazan** and Esomeprazole on nocturnal acid breakthrough are not extensively documented in the provided search results, data from separate studies allow for an indirect comparison. Studies comparing different P-CABs with each other and with esomeprazole provide valuable insights into their relative potencies for nocturnal acid control.

One study compared the pharmacodynamics of two P-CABs, tegoprazan and **revaprazan**, in healthy subjects.[5] Another trial compared tegoprazan and vonoprazan (both P-CABs) directly against esomeprazole.[6][7] The data suggest a class effect where P-CABs provide more potent and sustained nocturnal acid suppression than PPIs.[8]

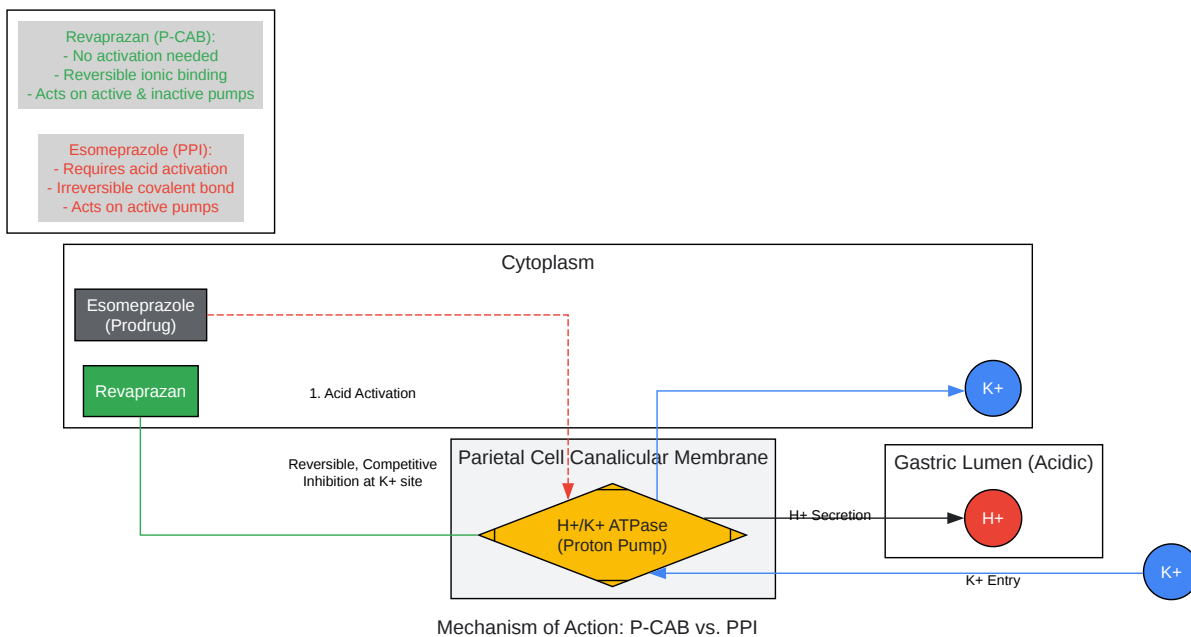
Parameter	Revaprazan (200 mg)	Tegoprazan (50 mg)	Esomeprazole (40 mg)	Source
% Time with Nighttime pH \geq 4 (after multiple doses)	31.9%	71.8%	36.1%	[5][6][8]
Onset of Action	Rapid	Rapid (~1 hour to reach pH \geq 4)	Slower (~4 hours to reach pH \geq 4)	[3][6]
CYP2C19 Metabolism Dependency	Low	Low	High	[7][9]

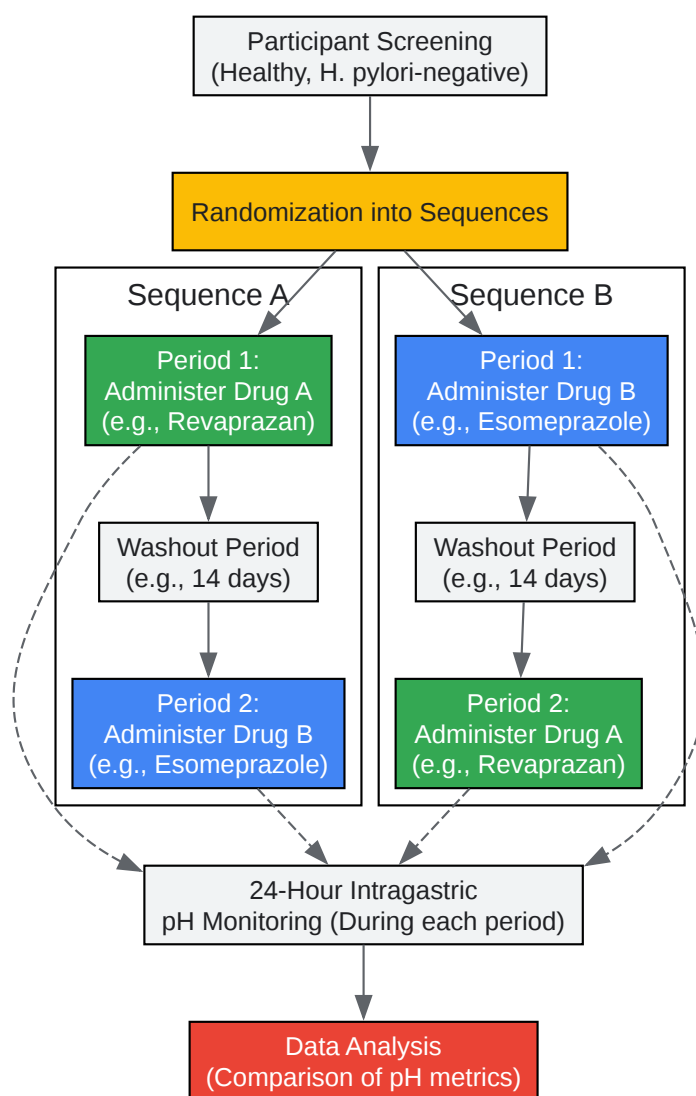
Note: The data for **Revaprazan** and Esomeprazole are derived from separate studies and represent an indirect comparison. The **Revaprazan** data is from a study where it was compared against Tegoprazan. The Esomeprazole data is from a study comparing it against Tegoprazan and Vonoprazan. This table illustrates the general performance difference between the drug classes.

Mechanism of Action: P-CAB vs. PPI

The fundamental difference between **Revaprazan** and Esomeprazole lies in their interaction with the gastric proton pump (H⁺/K⁺-ATPase), the final step in the acid secretion pathway.[3]

- **Esomeprazole (PPI):** As a prodrug, esomeprazole requires an acidic environment for activation.[4] Once activated, it forms an irreversible disulfide bond with cysteine residues on the proton pump, thereby inactivating it. Its effect is dependent on actively secreting pumps, and full efficacy may take several days to achieve.[2]
- **Revaprazan (P-CAB):** **Revaprazan** is a weak base that concentrates in the parietal cells.[9] It competitively and reversibly binds to the K⁺ binding site of the H⁺/K⁺-ATPase, inhibiting its function.[2][3] This action is rapid and does not require acid activation, allowing it to inhibit both active and inactive pumps.[2]





Typical Experimental Workflow for NAB Crossover Study

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References

- 1. Nocturnal Acid Breakthrough -- Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Revaprazan Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Revaprazan Hydrochloride? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Night-time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
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